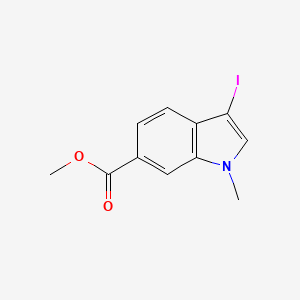![molecular formula C15H20ClNO3 B11830762 7-Ethoxy-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride](/img/structure/B11830762.png)
7-Ethoxy-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethoxyspiro[chroman-2,4’-piperidin]-4-one hydrochloride is a synthetic compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxyspiro[chroman-2,4’-piperidin]-4-one hydrochloride typically involves a multi-step process. One common method includes the reaction of chroman derivatives with piperidine under specific conditions to form the spiro compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of dichloromethane as a solvent and a base such as potassium carbonate can be employed to achieve the desired reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-Ethoxyspiro[chroman-2,4’-piperidin]-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
7-Ethoxyspiro[chroman-2,4’-piperidin]-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 7-Ethoxyspiro[chroman-2,4’-piperidin]-4-one hydrochloride involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling pathways and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[chroman-2,4’-piperidin]-4-one: Lacks the ethoxy group, which may affect its biological activity and chemical reactivity.
7-Methoxyspiro[chroman-2,4’-piperidin]-4-one: Similar structure but with a methoxy group instead of an ethoxy group, leading to different properties.
Uniqueness
7-Ethoxyspiro[chroman-2,4’-piperidin]-4-one hydrochloride is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C15H20ClNO3 |
|---|---|
Poids moléculaire |
297.78 g/mol |
Nom IUPAC |
7-ethoxyspiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride |
InChI |
InChI=1S/C15H19NO3.ClH/c1-2-18-11-3-4-12-13(17)10-15(19-14(12)9-11)5-7-16-8-6-15;/h3-4,9,16H,2,5-8,10H2,1H3;1H |
Clé InChI |
OJHVAXDMCDABHN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)C(=O)CC3(O2)CCNCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


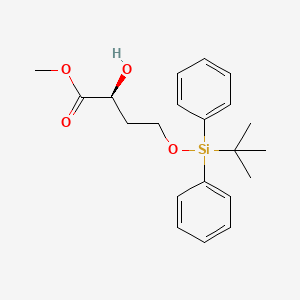

![Tert-butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11830713.png)

![Ethyl 8-bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B11830734.png)
![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11830737.png)
![6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione](/img/structure/B11830743.png)
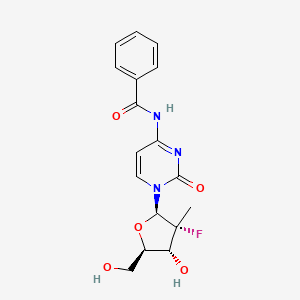

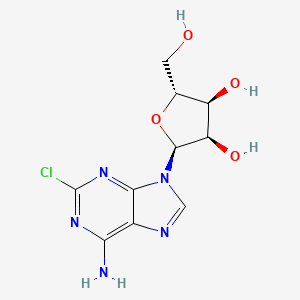

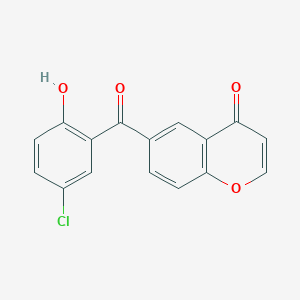
![6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2h-chromen-2-one](/img/structure/B11830763.png)
